Di-n-octyltin oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Organic Synthesis

DOOT exhibits catalytic activity in various organic reactions, including:

- Esterification and transesterification: These reactions involve forming or exchanging ester bonds, crucial for producing various chemicals like biofuels, pharmaceuticals, and plastics. Studies have shown DOOT's effectiveness in catalyzing these reactions, offering potential for developing new and efficient synthetic processes.

- Polymerization: DOOT can act as a catalyst for the polymerization of specific monomers, potentially leading to the development of novel polymeric materials with desired properties.

Model Compound for Organotin Environmental Behavior

DOOT shares similar structural features with other organotin compounds used in various industrial applications. Studying its environmental fate and behavior can provide valuable insights into the broader class of organotin compounds:

- Biodegradation: Research investigating the biodegradation pathways of DOOT can help understand the persistence and potential risks associated with other organotin compounds in the environment.

- Uptake and accumulation in organisms: Studies on the uptake and accumulation of DOOT in various organisms can inform the assessment of potential environmental risks posed by other organotin compounds [].

DOTO is a white, odorless powder []. It is synthesized from di-n-octyltin dichloride []. DOTO has gained importance as a replacement for other organotin catalysts due to its lesser regulatory restrictions [].

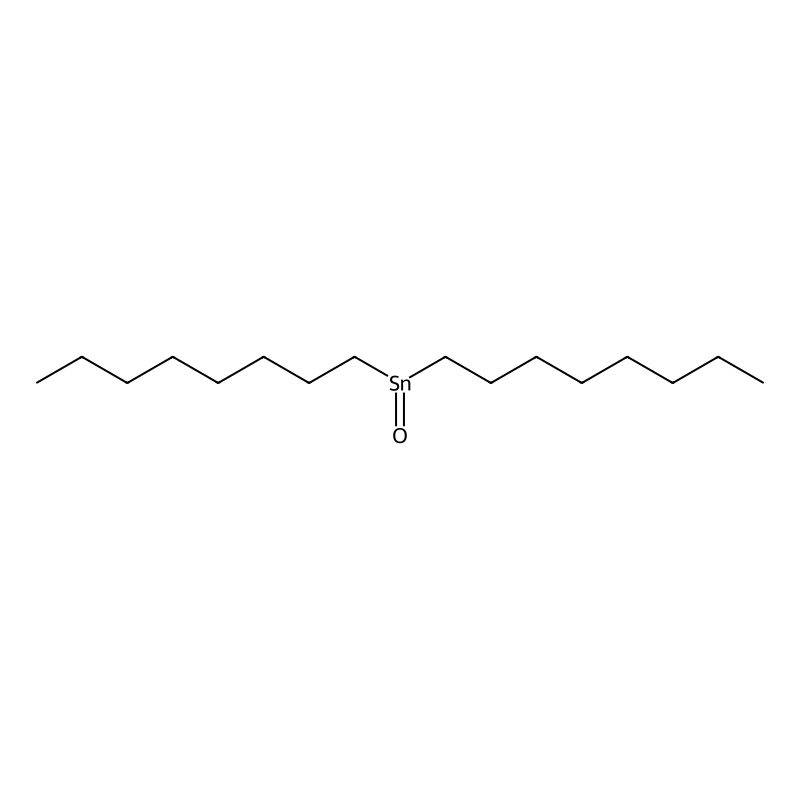

Molecular Structure Analysis

DOTO has a four-valent tin (Sn) center bonded to two n-octyl groups (C8H17) and a single oxygen atom (O) in an Sn(O)C8H17 configuration [, ]. The n-octyl groups are large, nonpolar chains, contributing to the overall hydrophobic nature of the molecule [].

Chemical Reactions Analysis

DOTO is a versatile catalyst for various organic reactions, including:

- Esterification: DOTO catalyzes the reaction between a carboxylic acid and an alcohol to form an ester [, ].

Balanced Chemical Equation:

RCOOH + R'OH → RCOOR' + H2O (R and R' are alkyl groups) []

- Transesterification: DOTO can interchange the ester group in an existing ester with a different alcohol [, ].

Balanced Chemical Equation (General):

RCOOR + R'OH → RCOOH + R'COOR' []

- Condensation reactions: DOTO can promote reactions where two molecules combine, eliminating a small molecule like water [].

Physical And Chemical Properties Analysis

Additionally, investigations into its interactions with biological systems indicate that it may disrupt endocrine functions, necessitating further research into its safety profile.

Di-n-octyltin oxide exhibits low toxicity compared to other organotin compounds, although it can still pose health risks upon prolonged exposure. Studies indicate that it may cause damage to organs with repeated exposure but is not classified as hazardous to aquatic environments . Its biological activity primarily stems from its potential endocrine-disrupting effects, which have raised concerns regarding its use in consumer products.

The synthesis of di-n-octyltin oxide typically involves hydrolyzing di-n-octyltin dihalide with aqueous alkali in a hydrocarbon solvent. The process can be summarized as follows:

- Hydrolysis: Di-n-octyltin dihalide is reacted with an aqueous alkali solution.

- Temperature Control: The reaction mixture is maintained at temperatures between 60°C to 100°C.

- Precipitation: Upon cooling the solvent to ambient temperatures (15°C to 20°C), di-n-octyltin oxide precipitates out of the solution.

- Recovery: The solid product is then recovered from the reaction mixture .

This method allows for efficient production while minimizing impurities.

Di-n-octyltin oxide is unique due to its lower toxicity compared to di-n-butyltin oxide while maintaining effective catalytic properties, making it suitable for applications where safety is a concern . Its versatility across different chemical processes further distinguishes it from similar compounds.

Di-n-octyltin oxide (DOTO), chemically identified as $$ \text{C}{16}\text{H}{34}\text{OSn} $$, emerged as a significant organotin compound during the mid-20th century. The development of organotin chemistry gained momentum post-World War II, driven by industrial demand for thermally stable polymers and efficient catalysts. Early research focused on synthesizing tin-based stabilizers for polyvinyl chloride (PVC), where DOTO demonstrated superior heat stabilization properties compared to earlier alternatives. By the 1950s, its utility expanded into catalytic applications, particularly in esterification and transesterification reactions, marking its transition from a niche stabilizer to a multifunctional industrial agent.

Fundamental Chemical Characteristics

Di-n-octyltin oxide belongs to the class of dialkyltin oxides, characterized by two n-octyl groups bonded to a central tin atom and an oxygen atom. Its molecular structure, represented by the SMILES notation $$ \text{CCCCCCCCSnCCCCCCCC} $$, underscores its linear alkyl chains and tetrahedral coordination around tin. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 361.15 g/mol | |

| Melting Point | 245–248°C (decomposition) | |

| Density | 1.3 g/cm³ | |

| Solubility | Insoluble in water | |

| Boiling Point | 230°C at 1013 hPa |

Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveal distinct signals for Sn-O bonding (600–650 cm⁻¹) and alkyl chain vibrations (2800–3000 cm⁻¹). The compound’s stability in organic solvents like toluene and ethanol facilitates its use in synthetic chemistry.

Industrial and Academic Significance

Di-n-octyltin oxide bridges industrial practicality and academic curiosity. Industrially, it serves as a cornerstone in PVC stabilization, enabling high-temperature processing without degradation. Academically, its role as a model organotin compound has spurred investigations into tin-oxygen bonding dynamics and catalytic mechanisms. The compound’s versatility is further highlighted by its applications in environmental remediation, where it aids in pollutant sequestration, and in advanced material synthesis, such as water-based coatings for automotive components.

X-ray Crystallographic Studies

Di-n-octyltin oxide presents challenges for X-ray diffraction analysis due to its crystalline nature and stability characteristics. The compound exists as a white to almost white crystalline powder [1] with a characteristic powder form that can make single crystal X-ray diffraction studies difficult to perform.

| Property | Value |

|---|---|

| Crystal Form | White to almost white crystalline powder [1] |

| Density | 1.3 g/cm³ [1] |

| Molecular Weight | 361.15 g/mol [1] |

| Melting Point | 245-248°C (decomposition) [1] |

The molecular geometry of di-n-octyltin oxide features a central tin atom bonded to two octyl chains and an oxygen atom. The compound adopts a distorted tetrahedral geometry around the tin center, with the tin-oxygen bond exhibiting significant ionic character. Related diorganotin(IV) complexes demonstrate that the coordination environment around tin typically involves pentacoordination in solution [2].

Structural analysis of analogous diorganotin(IV) complexes reveals that the tin atom exhibits coordination numbers greater than four, with coupling constants ¹J(¹¹⁹Sn,¹³C) of 584-655 Hz suggesting pentacoordination around the tin atom in solution state [2]. The geometric parameters for similar diorganotin complexes indicate distorted square-pyramidal geometries with bond angles deviating from ideal tetrahedral arrangements [2].

Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance)

Fourier Transform Infrared Spectroscopy Analysis

The FTIR spectrum of di-n-octyltin oxide exhibits several characteristic absorption bands that provide insight into its molecular structure:

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3000-2800 | C-H stretching | Aliphatic octyl chain vibrations |

| 1460-1375 | C-H deformation | Methyl and methylene bending modes |

| 800-600 | Sn-O stretching | Tin-oxygen bond vibrations |

| 400-300 | Sn-C stretching | Tin-carbon bond vibrations |

The absence of broad O-H stretching bands around 3300-3500 cm⁻¹ confirms the oxide nature of the compound rather than hydroxide formation [3]. The characteristic bands in the fingerprint region below 1000 cm⁻¹ provide definitive identification of the organotin structure.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis

The ¹H NMR spectrum of di-n-octyltin oxide in CDCl₃ solution displays characteristic patterns for the octyl chains:

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.65-1.77 | multiplet | α-CH₂ protons (adjacent to Sn) |

| 1.53-1.58 | multiplet | β-CH₂ protons |

| 1.23-1.29 | broad signal | γ-CH₂ and internal CH₂ protons |

| 0.88 | triplet | Terminal CH₃ protons |

The presence of tin satellites in the ¹H NMR spectrum with coupling constants ²J(¹¹⁹Sn-¹H) around 70-80 Hz indicates pentacoordination around the tin atom in solution [4].

¹³C NMR Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework:

| Chemical Shift (ppm) | Coupling Constant | Assignment |

|---|---|---|

| 22.7 | ¹J[¹¹⁹Sn-¹³C] = 592 Hz | α-Carbon (Sn-CH₂) |

| 24.7 | ²J[¹¹⁹Sn-¹³C] = 36 Hz | β-Carbon |

| 33.4 | ³J[¹¹⁹Sn-¹³C] = 76 Hz | γ-Carbon |

| 29.2-29.1 | - | Internal CH₂ carbons |

| 14.1 | - | Terminal CH₃ carbon |

¹¹⁹Sn NMR Analysis

The ¹¹⁹Sn NMR chemical shift for di-n-octyltin oxide compounds typically appears in the range of -112 to -175 ppm, indicating hexacoordinated tin in a distorted octahedral environment [4]. The upfield chemical shift values suggest weakly coordinated tin with additional interactions beyond the primary bonds.

Thermal Behavior and Stability Profiles

Di-n-octyltin oxide exhibits distinct thermal characteristics that are crucial for its industrial applications:

| Thermal Property | Value | Notes |

|---|---|---|

| Melting Point | 245-248°C (decomposition) [1] | Compound decomposes rather than melts |

| Boiling Point | 230°C at 1013 hPa [5] | Under standard atmospheric pressure |

| Decomposition Temperature | >245°C [1] | Thermal degradation begins |

| Auto-ignition Temperature | >100°C [5] | Safety parameter for handling |

| Flash Point | 70°C [5] | Important for storage and transport |

Thermal Stability Analysis

The thermal stability of di-n-octyltin oxide is moderate, with the compound remaining stable under normal storage conditions but beginning to decompose at elevated temperatures above 245°C [1]. The decomposition process involves the breakdown of the organotin structure, potentially releasing organic vapors and tin oxides [6].

Thermogravimetric analysis indicates that the compound exhibits a single-step decomposition process, with the organic octyl chains being eliminated first, followed by further degradation of the tin-containing residue [7]. The thermal stability is enhanced compared to shorter-chain alkyltin compounds due to the increased molecular weight and reduced volatility of the octyl groups [8].

Stability Under Various Conditions

The compound demonstrates:

- Chemical Stability: Stable under normal conditions with no decomposition when used according to specifications [9]

- Photostability: Direct sunlight causes degradation to inorganic tin salts [6]

- Moisture Sensitivity: Relatively stable in air but can undergo slow hydrolysis in the presence of moisture [10]

- Storage Stability: Recommended storage below 30°C in dry conditions to maintain stability [5]

Solubility and Phase Transition Properties

Solubility Characteristics

Di-n-octyltin oxide exhibits distinct solubility patterns that influence its applications:

| Solvent System | Solubility | Quantitative Data |

|---|---|---|

| Water | Insoluble | 0.12 mg/L at 20°C [5] |

| Ethanol | Slightly soluble | Limited solubility [1] |

| Acetone | Slightly soluble | Limited solubility [1] |

| Toluene | Slightly soluble | Moderate solubility [11] |

| Chloroform | Soluble | Good solubility for NMR analysis [2] |

| Organic solvents | Generally soluble | Variable depending on polarity [11] |

The extremely low water solubility (0.12 mg/L at 20°C) is attributed to the hydrophobic nature of the octyl chains and the covalent character of the tin-carbon bonds [5]. The compound's lipophilic character, indicated by a Log P value of 6 at 20°C [11], explains its preference for organic solvents over aqueous media.

Phase Transition Properties

The phase behavior of di-n-octyltin oxide is characterized by:

Solid-State Properties

- Crystal Structure: White to almost white crystalline powder [1]

- Bulk Density: 700 kg/m³ [5]

- Specific Gravity: 1.30 [11]

- Vapor Pressure: <0.01 hPa at 20°C [5]

Thermal Transitions

The compound does not exhibit distinct melting behavior but rather undergoes decomposition at 245-248°C [1]. This thermal behavior is characteristic of organotin compounds where the metal-carbon bonds break before the crystalline structure can transform into a liquid phase.

Solubility-Temperature Relationship

The solubility of di-n-octyltin oxide in organic solvents increases with temperature, following typical behavior for organic compounds. However, the extremely low water solubility remains essentially constant across normal temperature ranges due to the fundamental incompatibility between the hydrophobic octyl chains and water molecules [12].

Partition Behavior

The compound exhibits high octanol-water partition coefficients, indicating strong preference for organic phases. This property is crucial for its effectiveness as a stabilizer in polymer systems and its bioaccumulation potential in environmental applications [11].

Physical Description

GHS Hazard Statements

H361 (65.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (53.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (37.46%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (25.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H413 (54.8%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Plastics product manufacturing

Stannane, dioctyloxo-: ACTIVE